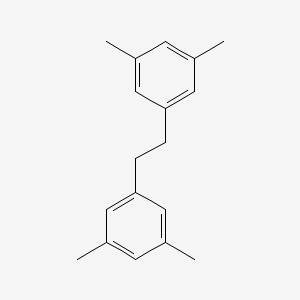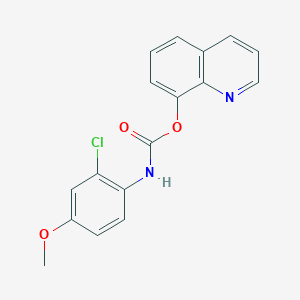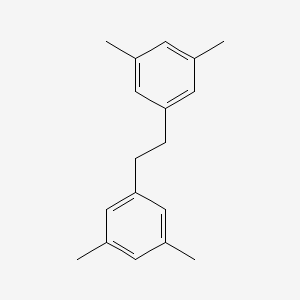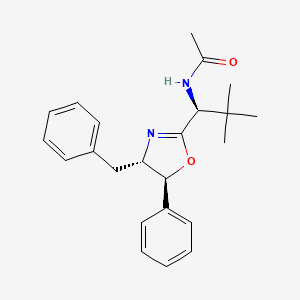
Benzene, 1,1'-(1,2-ethanediyl)bis(dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) is a chemical compound with the molecular formula C16H18 and a molecular weight of 210.3141 g/mol . It is also known by other names such as Bibenzyl, α,α’-dimethyl- and Butane, 2,3-diphenyl- . This compound is characterized by its two benzene rings connected by a 1,2-ethanediyl bridge with dimethyl groups attached to the bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) typically involves the reaction of benzyl chloride with a Grignard reagent, followed by a coupling reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) may involve catalytic hydrogenation of the corresponding alkene or alkyne precursors. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene rings .
Scientific Research Applications
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through various molecular pathways, including signal transduction and gene expression .
Comparison with Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) can be compared with other similar compounds such as:
Bibenzyl: Similar in structure but lacks the dimethyl groups.
Butane, 2,3-diphenyl-: Another related compound with a similar backbone but different substituents.
The uniqueness of Benzene, 1,1’-(1,2-ethanediyl)bis(dimethyl-) lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
63376-64-7 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-[2-(3,5-dimethylphenyl)ethyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C18H22/c1-13-7-14(2)10-17(9-13)5-6-18-11-15(3)8-16(4)12-18/h7-12H,5-6H2,1-4H3 |
InChI Key |
ZKHPOZWEBHHMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)


![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)







![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)

![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)
